molecular formula C17H21N3OS2 B2532660 N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-13-8

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2532660
CAS No.: 864918-13-8
M. Wt: 347.5
InChI Key: BUUANSHNMOQWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A significant body of research has focused on the synthesis of 1,3,4-thiadiazole derivatives, investigating their potential as anticancer agents. For instance, novel derivatives were synthesized and exhibited promising cytotoxic activities against cancer cell lines, such as MCF-7 and A549, indicating their potential as anticancer agents. These studies leverage the structural characteristics of 1,3,4-thiadiazole derivatives to explore their therapeutic applications in oncology (Çevik et al., 2020; Abu-Melha, 2021).

Antimicrobial and Antibacterial Evaluation

Research has also been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For example, a study involving the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus found these compounds to possess promising antimicrobial activities against various bacterial and fungal strains (Rezki et al., 2016).

Insecticidal Assessment

In addition to their potential in medical applications, some derivatives have been evaluated for their insecticidal properties. A study synthesized various heterocycles incorporating a thiadiazole moiety and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds in agricultural applications (Fadda et al., 2017).

Allosteric Inhibition of Enzymes

Some compounds have been identified as allosteric inhibitors of enzymes such as kidney-type glutaminase (GLS), showing the potential for these molecules in the development of novel therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Novel Synthetic Approaches and Biological Activities

Innovative synthetic approaches have led to the creation of compounds with potential biological activities. For example, the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides has explored their application in the inhibition of HIV 1 replications, highlighting the therapeutic versatility of these compounds (Krishnaraj & Muthusubramanian, 2014).

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUANSHNMOQWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.